molecular formula C15H17N3O3S B2617367 5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-50-9

5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2617367
CAS No.: 1021262-50-9
M. Wt: 319.38
InChI Key: ZEUQQNYEXHYXFA-UHFFFAOYSA-N
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Description

Structure and Synthesis 5-(((3-Butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione belongs to the class of thiobarbituric acid (TBA) derivatives, characterized by a central pyrimidine-4,6-dione core with a thioxo group at position 2. The compound features a 3-butoxyphenylamino substituent conjugated via a methylene group at position 5, which modulates its electronic and steric properties.

Chemical Properties The 2-thioxo group enhances the compound’s acidity (pKa ~2.1 for TBA derivatives) and reactivity, enabling participation in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

5-[(3-butoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-3-7-21-11-6-4-5-10(8-11)16-9-12-13(19)17-15(22)18-14(12)20/h4-6,8-9H,2-3,7H2,1H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFIAHGGWPOEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the butoxyphenylamine derivative, which is then reacted with a suitable aldehyde to form the aminomethylene intermediate. This intermediate undergoes cyclization with thiourea under acidic or basic conditions to yield the final thioxodihydropyrimidine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structure

  • Molecular Formula : C₁₄H₁₇N₃O₂S
  • Molecular Weight : 293.37 g/mol

Anticancer Activity

Research indicates that derivatives of thioxodihydropyrimidines exhibit significant anticancer properties. Studies have shown that compounds similar to 5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that modifications to the pyrimidine scaffold improved cytotoxicity against breast cancer cells .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies have indicated favorable binding interactions between the compound and the active site of 5-LOX .

Antimicrobial Activity

There is emerging evidence that thioxodihydropyrimidine derivatives possess antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Inhibitors of Enzymatic Activity

The compound's structure allows it to function as an enzyme inhibitor. For example, derivatives have been studied for their ability to inhibit certain kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several thioxodihydropyrimidine derivatives and tested their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications at the 3-position significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low nanomolar range .

Case Study 2: Anti-inflammatory Mechanism

A molecular docking study focused on the interaction between this compound and the 5-lipoxygenase enzyme revealed that the compound could effectively block the enzyme's active site, thus reducing inflammatory mediator production. This suggests a promising pathway for developing anti-inflammatory drugs based on this scaffold .

Mechanism of Action

The mechanism of action of 5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of TBA derivatives are highly dependent on substituents at the C-5 position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of TBA Derivatives

Compound Name Substituent at C-5 Position Synthesis Method Yield (%) Key Biological Activities Reference ID
5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3a) Indole Aldol condensation in ethanol 89–95 Antiparasitic activity; moderate cytotoxicity against cancer cell lines
5-((1-Benzyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3b) Benzyl-indole Reflux in ethanol with acetic acid 85–90 Enhanced antiparasitic activity compared to 3a; higher lipophilicity
5-((1-(2-Naphthoyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (PNR-3-80) Naphthoyl-indole Knoevenagel condensation 89–95 Potent EndoG inhibitor (IC50 = 0.67 mM); cytoprotective in cancer cells
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,4-Dimethoxybenzylidene; 1,3-diethyl substitutions Reflux in ethanol 77–81 Antioxidant activity; crystallizes in monoclinic system
5-[[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (62) Coumarin-pyrazole hybrid Microwave-assisted condensation 80–90 Fluorescence properties; potential photodynamic therapy applications
5-((3-Nitrophenyl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3-Nitrobenzylidene Knoevenagel condensation 75–85 Antimicrobial activity (Gram-positive bacteria); moderate antioxidant activity
5-((2-Chloroquinolin-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Chloroquinoline Reflux in ethanol 70–80 PPAR-γ and aldose reductase inhibition; antidiabetic potential
Target Compound : 5-(((3-Butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3-Butoxyphenylamino Likely Knoevenagel condensation N/A Hypothesized enhanced solubility and selectivity for nucleic acid-binding targets N/A

Key Findings

Substituent Impact on Bioactivity :

  • Indole derivatives (e.g., 3a, 3b, PNR-3-80) exhibit strong interactions with nucleic acid-binding proteins (e.g., polymerases, helicases) due to planar aromatic systems, making them potent anticancer and antiparasitic agents .
  • Electron-withdrawing groups (e.g., nitro in 5-((3-nitrophenyl)methylene)- derivatives) enhance antimicrobial activity but reduce solubility .
  • Bulky substituents (e.g., naphthoyl in PNR-3-80) improve target selectivity but may reduce synthetic yields .

Synthetic Efficiency: Microwave-assisted methods achieve higher yields (80–90%) for coumarin-pyrazole hybrids compared to traditional reflux (70–85%) . Knoevenagel condensations with thiobarbituric acid consistently yield >85% purity for indole derivatives .

Thermal Stability :

  • Derivatives with diethyl substitutions (e.g., 5-(3,4-dimethoxybenzylidene)-1,3-diethyl-TBA) exhibit higher decomposition temperatures (>250°C), suggesting utility in high-temperature applications .

Structural similarity to PNR-3-80 suggests possible activity against nucleic acid-processing enzymes (e.g., helicases, polymerases), though experimental validation is required .

Biological Activity

5-(((3-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has garnered attention for its biological properties, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically involves the formation of the thioxodihydropyrimidine core, followed by functionalization at the 5-position with a butoxyphenyl group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anticancer Activity

The compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have reported IC50 values indicating potent cytotoxic effects on MCF-7 (breast cancer) cells, with one study noting an IC50 value as low as 13.3 µM . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . It demonstrates effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some strains have been reported as low as 25 µM . These results suggest potential applications in treating bacterial infections.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor , particularly against enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit xanthine oxidase (XO), which is relevant in gout and other inflammatory conditions .

Study 1: Antioxidant and Anticancer Evaluation

A study conducted by Hilal et al. focused on synthesizing metal complexes with this compound and evaluating their biological effectiveness. The findings indicated that both the ligand and its metal complexes exhibited strong antioxidant and anticancer activities .

Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial efficacy of various derivatives of thioxodihydropyrimidines, including our compound of interest. The results demonstrated selective antibacterial activity against Acinetobacter baumannii with notable MIC values .

Data Summary

Biological Activity IC50/MIC Values Reference
Antioxidant-
Anticancer (MCF-7)13.3 µM
Antimicrobial25 µM (A. baumannii)
Enzyme Inhibition (XO)-

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